molecular formula C9H6BrNO2 B11780885 5-(4-Bromophenyl)isoxazol-3-ol

5-(4-Bromophenyl)isoxazol-3-ol

Cat. No.: B11780885
M. Wt: 240.05 g/mol
InChI Key: UOFDGMMPCMDDNR-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)isoxazol-3-ol is a heterocyclic compound that features an isoxazole ring substituted with a bromophenyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)isoxazol-3-ol typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the cycloaddition reaction conditions for large-scale synthesis, potentially using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)isoxazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce various substituted isoxazoles .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)isoxazol-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The isoxazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)isoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-(4-bromophenyl)-1,2-oxazol-3-one

InChI

InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12)

InChI Key

UOFDGMMPCMDDNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NO2)Br

Origin of Product

United States

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